molecular formula C17H16O6 B136588 (3R)-Astragaluquinone CAS No. 158991-20-9

(3R)-Astragaluquinone

Cat. No. B136588
M. Wt: 316.3 g/mol
InChI Key: ZPNCZRGNATWPGL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-Astragaluquinone” is a chemical substance with the molecular formula C17H16O6 . It’s a compound that has been studied in various fields, but detailed information about it is limited .


Chemical Reactions Analysis

Specific chemical reactions involving “(3R)-Astragaluquinone” are not available in the searched resources. Chemical reactions can be complex and depend on various factors including the presence of other substances, temperature, and pressure .

Safety And Hazards

Information on the safety and hazards of “(3R)-Astragaluquinone” is not available in the searched resources. Safety data is crucial for handling and storage of chemical substances, and it typically includes information on toxicity, flammability, and environmental impact .

Future Directions

The future directions of research on “(3R)-Astragaluquinone” are not specified in the searched resources. Future research could focus on exploring its potential applications, understanding its properties in more detail, and developing efficient synthesis methods .

properties

CAS RN

158991-20-9

Product Name

(3R)-Astragaluquinone

Molecular Formula

C17H16O6

Molecular Weight

316.3 g/mol

IUPAC Name

2-[(3R)-7,8-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-6-hydroxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C17H16O6/c1-21-14-4-3-9-5-10(8-23-16(9)17(14)22-2)12-6-11(18)7-13(19)15(12)20/h3-4,6-7,10,19H,5,8H2,1-2H3/t10-/m0/s1

InChI Key

ZPNCZRGNATWPGL-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C2=C(C[C@@H](CO2)C3=CC(=O)C=C(C3=O)O)C=C1)OC

SMILES

COC1=C(C2=C(CC(CO2)C3=CC(=O)C=C(C3=O)O)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC(CO2)C3=CC(=O)C=C(C3=O)O)C=C1)OC

synonyms

1-(7,8-dimethoxybenzopyranyl)-4-hydroxybenzoquinone
astragaluquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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